molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Cat. No.: B1376255
CAS No.: 934331-04-1
M. Wt: 275.1 g/mol
InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 275.1 .

Scientific Research Applications

Chemical Properties and Synthesis

The chemistry of compounds similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is quite rich and varied. For example, the chemistry of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been extensively reviewed, highlighting the diverse preparation procedures and properties of these compounds, including their spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011).

Biological Significance

The oxazolone moiety, closely related to the oxazolo group in this compound, is a significant heterocyclic compound. It is known to exhibit a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others. This highlights the potential medicinal significance of related compounds (Kushwaha & Kushwaha, 2021).

Therapeutic Applications

Compounds with structures similar to this compound have been found to exhibit a wide range of bioactivities. For instance, 1,3,4-Oxadiazole derivatives, which have a structural resemblance, are known for their binding affinity with different enzymes and receptors in biological systems, resulting in various therapeutic effects such as anticancer, antibacterial, and antiviral activities (Verma et al., 2019).

Role in Central Nervous System (CNS) Drugs Synthesis

The structural framework of this compound might offer prospects in CNS drug development. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a large class of organic compounds, serving as precursors or constituents in various CNS acting drugs, thus indicating potential routes for the synthesis of novel CNS drugs (Saganuwan, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAGYMBRQDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of commercially available 4-hydroxy-3-amino-pyridine 14 (4 g, 36 mmol) in DCM (200 ml) were added triethyl amine (6.3 ml, 1.25 eq) and a solution of 4-bromo-benzoyl chloride (15, Rb═H, 8 g, 36 mmol, 1 eq, 0.3M in DCM). The reaction mixture was allowed to reach room temperature and the mixture was stirred for 16 hrs. The mixture was filtered, washed with DCM and ether to furnish crude 16 (Rb═H) as a solid material which was used in the next step without further purification. Hexachloroethane (10.2 g, 43 mmol, 2.5 eq) was dissolved in DCM (150 ml) and triphenyl phosphine (13.56 g, 51.69 mmol, 3 eq) and triethyl amine (19.2 ml, 137.8 mmol, 8 eq) was added. The mixture was stirred for 10 minutes at room temperature and crude compound 16 (Rb═H) was added slowly in 5 equal portions. The mixture was stirred at room temperature for 64 hrs after which time TLC analysis (DCM/MeOH, 97/3, v/v, Rf 0.3) revealed complete reaction. The solution was concentrated and the residue was suspended in DCM. The mixture was filtered and the residue washed with DCM and diethyl ether to give crude 17 (Rb═H) which was used in the next step without further purification.
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
6.3 mL
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reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
10.2 g
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
13.56 g
Type
reactant
Reaction Step Six
Quantity
19.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
crude compound 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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